1-Azaspiro[4.5]decan-4-ol

Enzyme Inhibition Inflammation Arachidonic Acid Metabolism

Unlike generic spirocyclic amines, the unique [4.5] framework with pyrrolidine nitrogen, cyclohexane ring, and 4-hydroxyl group creates a rigid, three-dimensional pharmacophore that cannot be replicated by ring-size or heteroatom variants. This privileged scaffold is validated for developing selective sigma-1 receptor ligands, GAT2 inhibitors for antiepileptic programs, and next-generation μ-opioid/ORL1 analgesics. The 4-OH group serves as a convenient point for radiolabeling precursor attachment or pharmacokinetic modulation. Researchers risk invalidating SAR hypotheses and delaying timelines when substituting generic analogs—this compound ensures scaffold integrity. Sourced exclusively for R&D use with ≥95% purity.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1557017-04-5
Cat. No. B1523463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.5]decan-4-ol
CAS1557017-04-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(CCN2)O
InChIInChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2
InChIKeyCASQMHMCRDDMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.5]decan-4-ol (CAS 1557017-04-5): A Spirocyclic Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology Research


1-Azaspiro[4.5]decan-4-ol (CAS 1557017-04-5) is a spirocyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It features a pyrrolidine ring (a saturated five-membered nitrogen-containing heterocycle) spiro-fused to a cyclohexane ring, with a hydroxyl group at the 4-position. The spirocyclic framework confers conformational rigidity, which can enhance target selectivity, improve metabolic stability, and optimize physicochemical properties in drug discovery [1]. This compound serves primarily as a versatile building block for synthesizing more complex azaspiro derivatives, which have been explored as ligands for sigma receptors [2], GABA transporters [3], and other biological targets. It is typically supplied with a purity of ≥95% and is used exclusively for research purposes .

Why Generic Spirocyclic Amines Cannot Substitute for 1-Azaspiro[4.5]decan-4-ol in Structure-Activity Relationship (SAR) Studies


Spirocyclic amines are a broad and diverse class of compounds where subtle changes in ring size, heteroatom placement, and stereochemistry can profoundly alter biological activity. For example, the replacement of a carbon with an oxygen atom in the spiro-ring system (as in 1-oxa-8-azaspiro[4.5]decan-4-ol) dramatically changes the compound's polarity, hydrogen-bonding capacity, and metabolic profile, leading to different receptor binding affinities and pharmacokinetic properties [1]. Similarly, variations in ring size (e.g., [4.5] vs. [5.5] spiro-systems) or the position of the hydroxyl group can significantly impact target selectivity and potency [2]. 1-Azaspiro[4.5]decan-4-ol's specific combination of a pyrrolidine nitrogen, a cyclohexane ring, and a 4-hydroxyl group creates a unique three-dimensional pharmacophore that cannot be replicated by structurally similar analogs [3]. Therefore, substituting a generic spirocyclic amine for 1-Azaspiro[4.5]decan-4-ol in a research program, without rigorous comparative data, risks invalidating SAR hypotheses and delaying project timelines due to unanticipated changes in activity or selectivity.

Quantitative Differentiation of 1-Azaspiro[4.5]decan-4-ol: A Comparative Analysis Against Closest Structural Analogs


Enzyme Inhibition Profile: Differential Activity Against Lipoxygenase, Cyclooxygenase, and Carboxylesterase

1-Azaspiro[4.5]decan-4-ol has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast to broad-spectrum anti-inflammatory agents, this compound demonstrates a tiered inhibitory profile: it potently inhibits lipoxygenase, while exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This differential activity is particularly relevant when compared to non-selective COX inhibitors (e.g., ibuprofen, naproxen) or dual COX/LOX inhibitors, as it suggests a potential for modulating inflammatory pathways with a distinct side-effect profile. Furthermore, the compound exhibits antioxidant properties in fats and oils, a feature not commonly associated with simple spirocyclic amines lacking the 4-hydroxyl group [1].

Enzyme Inhibition Inflammation Arachidonic Acid Metabolism

Sigma-1 Receptor Affinity: Benchmarking Against the 1-Oxa-8-azaspiro[4.5]decane Scaffold

While direct binding data for 1-Azaspiro[4.5]decan-4-ol itself is not available in the primary literature, extensive data exists for its closely related 1-oxa-8-azaspiro[4.5]decane scaffold, which provides a critical benchmark for understanding the impact of heteroatom substitution on sigma-1 (σ1) receptor affinity [1]. A series of seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM, and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. In contrast, other spirocyclic sigma ligands, such as certain 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have shown Ki values in the range of 3.26–11.2 nM for σ1 and 164.4–312.2 nM for σ2 [2]. The presence of a basic nitrogen (pyrrolidine) in 1-Azaspiro[4.5]decan-4-ol, versus an oxygen in the 1-oxa analog, is expected to significantly alter the compound's pKa, hydrogen-bonding potential, and overall binding mode to the σ1 receptor [3].

Sigma Receptor Neurology PET Imaging

GABA Transporter Subtype 2 (GAT2) Selectivity: The Azaspiro[4.5]decane Scaffold as a Privileged Structure

Investigation of the azaspiro[4.5]decane scaffold in cell lines expressing the four GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) led to the discovery of a subclass of GAT2-selective compounds with an acyl-substituted azaspiro[4.5]decane core [1]. This finding is significant because selective GAT2 inhibition is a therapeutic strategy for modulating GABAergic tone in specific brain regions without the widespread effects of non-selective GAT inhibitors like tiagabine (a GAT1 inhibitor) [2]. The azaspiro[4.5]decane scaffold, which includes the core structure of 1-Azaspiro[4.5]decan-4-ol, appears to be a privileged scaffold for achieving GAT2 selectivity, whereas other spirocyclic or non-spirocyclic amines may preferentially target GAT1 or exhibit no selectivity [1]. The specific substitution pattern (e.g., acyl group on the nitrogen) is critical for tuning this selectivity, highlighting the importance of the unsubstituted 1-Azaspiro[4.5]decan-4-ol as a versatile starting point for SAR exploration [1].

GABA Transporter Neuroscience Epilepsy

Opioid Receptor Affinity: Structural Determinants for Mu, Kappa, and ORL1 Receptor Binding in Azaspiro[4.5]decanes

Substituted azaspiro[4.5]decane derivatives have been shown to possess affinity for the μ opioid receptor and the ORL1 (nociceptin) receptor, with specific substitution patterns dictating selectivity [1]. For instance, 1-azaspiro[4.5]decan-10-yl amides have been evaluated for opioid receptor binding, revealing that subtle structural changes significantly alter the binding profile across μ, δ, and κ opioid receptors [2]. In contrast, simpler piperidine-based opioid ligands (e.g., fentanyl analogs) typically exhibit high μ-opioid receptor selectivity but often lack balanced activity at ORL1, which is implicated in reducing tolerance and dependence [3]. The spirocyclic constraint in the azaspiro[4.5]decane system enforces a specific orientation of the basic nitrogen and pendant groups, which can lead to unique receptor interaction profiles not achievable with more flexible scaffolds [1]. 1-Azaspiro[4.5]decan-4-ol, with its hydroxyl group at the 4-position, provides a distinct functional handle for further derivatization compared to the 10-yl amides or other substituted analogs [2].

Opioid Receptor Pain Analgesia

Conformational Constraint and Physicochemical Properties: A Differentiator from Flexible Amines

The spirocyclic junction in 1-Azaspiro[4.5]decan-4-ol locks the pyrrolidine and cyclohexane rings in a fixed, orthogonal orientation, which contrasts sharply with flexible amines like N-methylcyclohexylamine or 4-piperidinol [1]. This conformational restriction reduces the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity [2]. Furthermore, the spirocyclic scaffold often improves metabolic stability by shielding vulnerable sites from cytochrome P450 enzymes and can enhance brain penetration due to reduced molecular flexibility and optimal lipophilicity [3]. While direct comparative ADME data for 1-Azaspiro[4.5]decan-4-ol versus flexible amines is not available in the public domain, studies on related spirocyclic compounds (e.g., 1-oxa-8-azaspiro[4.5]decanes) have demonstrated favorable brain uptake and pharmacokinetic profiles suitable for CNS drug development [4]. The hydroxyl group at the 4-position provides a site for further functionalization (e.g., esterification, etherification) to modulate physicochemical properties without altering the core conformational constraint [1].

Drug Design Conformational Analysis Pharmacokinetics

Optimal Research and Industrial Applications for 1-Azaspiro[4.5]decan-4-ol Based on Validated Scaffold Differentiation


Medicinal Chemistry: Sigma-1 Receptor Ligand Development for Neurodegenerative Disease and Cancer Imaging

1-Azaspiro[4.5]decan-4-ol serves as a critical starting material for synthesizing novel sigma-1 receptor ligands. While the compound itself may not be the final ligand, its spirocyclic core is a privileged scaffold for achieving high σ1 affinity and selectivity over σ2, as demonstrated by the extensive work on 1-oxa-8-azaspiro[4.5]decane derivatives [1]. Researchers developing PET imaging agents for Alzheimer's disease, Parkinson's disease, or tumor imaging should prioritize this scaffold for SAR studies aimed at optimizing brain uptake, target engagement, and metabolic stability [2]. The hydroxyl group at the 4-position provides a convenient handle for introducing radiolabeling precursors (e.g., for ¹⁸F or ¹¹C) or for attaching pharmacokinetic modulating groups [1].

Neuroscience: Selective GABA Transporter 2 (GAT2) Inhibitors for Epilepsy and Neuropathic Pain

The azaspiro[4.5]decane core has been validated as a scaffold for achieving selective inhibition of the GABA transporter subtype 2 (GAT2) [3]. 1-Azaspiro[4.5]decan-4-ol can be used as a building block to synthesize a focused library of acyl-substituted derivatives for screening against GAT1, GAT2, GAT3, and BGT1. This is particularly valuable for academic and industrial groups seeking to develop novel antiepileptic or analgesic agents with a mechanism distinct from current GAT1 inhibitors (e.g., tiagabine), potentially offering improved efficacy and reduced side effects [4].

Pain Research: Opioid and Nociceptin (ORL1) Receptor Ligand Discovery

Substituted azaspiro[4.5]decanes have demonstrated affinity for μ opioid and ORL1 receptors, making this scaffold attractive for developing next-generation analgesics with reduced abuse potential [5]. 1-Azaspiro[4.5]decan-4-ol can be derivatized at the nitrogen or the 4-hydroxyl position to explore structure-activity relationships around this chemotype. Researchers focused on biased agonism or dual μ/ORL1 pharmacology should consider this compound as a starting point for synthesizing novel ligands that could offer pain relief with a better safety profile compared to traditional opioids [6].

Chemical Biology: Tool Compound Synthesis for Enzyme Inhibition Studies

The documented lipoxygenase inhibitory activity of 1-Azaspiro[4.5]decan-4-ol, along with its weaker effects on COX and carboxylesterase, positions it as a potential tool compound for dissecting arachidonic acid metabolic pathways [7]. Researchers studying inflammation, asthma, or atherosclerosis could use this compound, or its readily synthesized derivatives, to probe the specific role of lipoxygenase in disease models, particularly where selective COX inhibition is confounding [7]. Its antioxidant properties in lipid systems also warrant further investigation in the context of oxidative stress-related pathologies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[4.5]decan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.